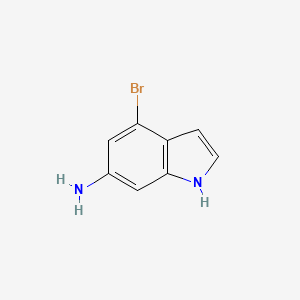

4-bromo-1H-indol-6-amine

Overview

Description

4-Bromo-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position and an amine group at the 6th position on the indole ring. It appears as a white crystalline solid and is stable under normal conditions but may decompose when heated .

Mechanism of Action

Target of Action

4-Bromo-6-aminoindole, also known as 4-bromo-1H-indol-6-amine, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products that bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes

Biochemical Pathways

Indole derivatives, including 4-Bromo-6-aminoindole, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 4-Bromo-6-aminoindole may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The interactions between this compound and these biomolecules can lead to significant changes in their activity, stability, and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of this compound on these cellular processes can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . These interactions can result in the inhibition or activation of key enzymes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially contributing to the observed temporal effects of this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide, resulting in 7-bromo-4-(bromomethyl)-2-methylindole .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions include various substituted indoles and amine derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis:

4-Bromo-1H-indol-6-amine serves as a crucial building block in the synthesis of more complex indole derivatives. This compound can be utilized in various chemical reactions, including bromination and amination processes, to create novel indole-based structures that may exhibit enhanced properties or functionalities.

Reactivity and Functionalization:

The bromine atom at the fourth position of the indole ring allows for specific reactivity patterns, enabling further functionalization. This property is particularly useful in organic synthesis where selective reactions are required to create tailored compounds for specific purposes.

Biological Research Applications

Anticancer Properties:

Studies have indicated that this compound exhibits significant anticancer activity. For instance, research involving MCF-7 breast cancer cells demonstrated that this compound can inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer therapeutic agent.

Antimicrobial Activities:

This compound has also been investigated for its potential antimicrobial properties. It has shown efficacy against various pathogenic microorganisms, including resistant strains. The structural characteristics of this compound contribute to its ability to disrupt microbial cell functions .

Medicinal Chemistry Applications

Drug Development:

The role of this compound in drug development is noteworthy. Its ability to interact with specific biological pathways makes it a target for designing new therapeutic agents aimed at treating diseases such as cancer and infections. Researchers are exploring its potential as a lead compound in developing drugs that can modulate biological targets effectively .

Biochemical Mechanisms:

The mechanism of action of this compound involves the inhibition of key enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a vital role in various cellular processes. By inhibiting this enzyme, the compound can alter signaling pathways and gene expression profiles, leading to potential therapeutic effects.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Comparison with Similar Compounds

4-Bromoindole: Similar structure but lacks the amine group at the 6th position.

6-Bromo-1H-indole: Bromine atom at the 6th position instead of the 4th.

1H-Indole-6-amine: Lacks the bromine atom at the 4th position.

Uniqueness: 4-Bromo-1H-indol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-Bromo-1H-indol-6-amine is a chemical compound belonging to the indole family, characterized by its bromine substitution at the fourth position and an amine group at the sixth position. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant biological activity primarily as an inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a crucial enzyme involved in various cellular processes, including metabolism, gene expression regulation, and cell signaling pathways. The inhibition of GSK-3 by this compound can lead to altered cellular signaling and metabolic activities, potentially impacting conditions such as cancer and neurodegenerative diseases.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇BrN₂ |

| GSK-3 Inhibition | Significant inhibitor; alters cellular signaling |

| Cellular Impact | Modulates gene expression and metabolic pathways |

| Therapeutic Potential | Applications in cancer and neurodegenerative disorders |

Cellular Effects

Research indicates that this compound affects various cell types by influencing cellular metabolism, signaling pathways, and gene expression profiles. For instance, studies have shown that this compound can induce apoptosis in cancer cells by modulating anti-apoptotic and pro-apoptotic factors . Its ability to alter gene expression may have implications for developing targeted therapies in oncology.

Molecular Mechanism

The primary mechanism of action for this compound involves its interaction with GSK-3. By inhibiting this enzyme, the compound disrupts multiple signaling pathways associated with cell growth and survival. This inhibition can lead to:

- Altered Gene Expression: Changes in the transcription of genes involved in cell cycle regulation and apoptosis.

- Metabolic Changes: Modifications in metabolic pathways that may enhance or inhibit tumor growth.

Additionally, ongoing research is exploring its interactions with other biomolecules to uncover further therapeutic targets.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

- Cancer Cell Lines: In vitro studies demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer), with IC50 values indicating potent activity at low concentrations .

- Neurodegenerative Disorders: Preliminary findings suggest that the compound's GSK-3 inhibitory properties may offer neuroprotective effects, making it a candidate for further investigation in conditions like Alzheimer's disease.

- Antimicrobial Activity: Indole derivatives have shown promise against various bacterial strains, positioning this compound as a potential lead compound for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Indole Derivatives

| Compound Name | Structure Characteristics | Key Activities |

|---|---|---|

| 5-Bromoindole | Bromine at the fifth position | Antimicrobial properties |

| 4-Methylindole | Methyl group at the fourth position | Neuroprotective effects |

| 6-Bromoindole | Bromine at the sixth position | Potential anticancer activity |

| Indole | Basic structure without substitutions | Broad biological activities |

The unique bromine and amine substitutions in this compound influence its reactivity and biological interactions compared to these similar compounds.

Properties

IUPAC Name |

4-bromo-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFXXSXTSLTPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646091 | |

| Record name | 4-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375369-03-2 | |

| Record name | 4-Bromo-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.